molecular formula C17H12ClFO4 B2740045 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 307552-27-8

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B2740045
CAS RN: 307552-27-8
M. Wt: 334.73
InChI Key: QNTZJGUJLUFVFQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzofuran, a carboxylic acid, and a methoxy group attached to a chloro-fluoro phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography could be used to determine the exact structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the carboxylic acid could undergo reactions such as esterification, and the benzofuran ring might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid might make it somewhat soluble in water .

Mechanism of Action

Target of Action

Similar compounds have been involved in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is likely related to its involvement in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound may participate, is a key process in organic synthesis, affecting a broad range of functional group transformations .

Result of Action

The suzuki-miyaura coupling reactions in which this compound may participate are known to result in the formation of new carbon-carbon bonds , which can significantly alter the structure and function of organic molecules.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with it .

Future Directions

The future research directions could involve exploring its potential uses, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTZJGUJLUFVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

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